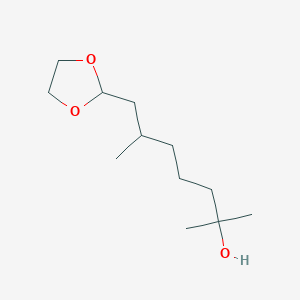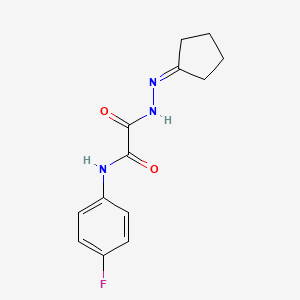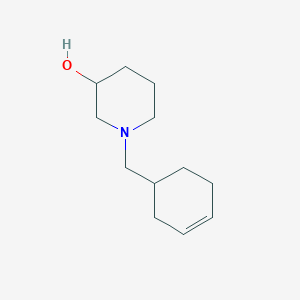![molecular formula C20H18ClNO5 B5172413 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5172413.png)
4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one, also known as NBC, is a chemical compound that belongs to the family of coumarin derivatives. NBC has been widely studied for its potential applications in scientific research, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one in cancer cells is not fully understood. However, studies have suggested that 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one induces apoptosis by activating the intrinsic apoptotic pathway. 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one has been shown to upregulate the expression of pro-apoptotic proteins, such as Bax and caspase-3, and downregulate the expression of anti-apoptotic proteins, such as Bcl-2.
Biochemical and Physiological Effects:
4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one has been shown to have several biochemical and physiological effects. Studies have shown that 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one exhibits antioxidant activity and can scavenge reactive oxygen species (ROS) in cells. 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. In addition, 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one has been shown to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one is its potent antitumor activity against various cancer cell lines. 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one is its low solubility in water, which can make it difficult to use in some experimental settings. In addition, the mechanism of action of 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one in cancer cells is not fully understood, which can limit its potential applications in cancer research.
Orientations Futures
There are several future directions for the study of 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one. One area of research is to further elucidate the mechanism of action of 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one in cancer cells. This could lead to the development of more effective cancer therapies that target specific cellular pathways. Another area of research is to investigate the potential applications of 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one in other areas of scientific research, such as neurodegenerative diseases and inflammation. Finally, future studies could focus on developing new analogs of 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one that exhibit improved solubility and potency against cancer cells.
Méthodes De Synthèse
4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one can be synthesized through a multi-step process, which involves the condensation of 4-nitrobenzaldehyde and 4-butylresorcinol to form a Schiff base. The Schiff base is then reacted with chloroacetyl chloride to form the corresponding chloroacetamide intermediate. The final step involves the cyclization of the intermediate with sodium hydroxide to form 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one.
Applications De Recherche Scientifique
4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one has been extensively studied for its potential applications in cancer research. Several studies have shown that 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Propriétés
IUPAC Name |
4-butyl-6-chloro-7-[(4-nitrophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO5/c1-2-3-4-14-9-20(23)27-18-11-19(17(21)10-16(14)18)26-12-13-5-7-15(8-6-13)22(24)25/h5-11H,2-4,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIORIOKLNTGOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{[(3,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5172336.png)

![N-ethyl-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5172348.png)
![methyl 1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B5172359.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5172361.png)


![3-(2-{2-[methyl(phenyl)amino]vinyl}-5-phenyl-1,3-benzoxazol-3-ium-3-yl)-1-propanesulfonate](/img/structure/B5172386.png)
![4-[5-({2-[(2-hydroxyethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B5172392.png)
![3-{[3-benzyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-4-(ethylamino)benzonitrile](/img/structure/B5172404.png)
![N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5172415.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5172428.png)
![1-cyclohexyl-2-(2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172432.png)